Methyl 2-(dibromomethyl)-5-methoxybenzoate
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Overview
Description
Methyl 2-(dibromomethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes a dibromomethyl group and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dibromomethyl)-5-methoxybenzoate typically involves the bromination of methyl 5-methoxybenzoate. The process can be carried out in two main steps:
Direct Bromination: Methyl 5-methoxybenzoate is treated with bromine in the presence of a catalyst to introduce bromine atoms into the aromatic ring.
Diazo Bromination: The intermediate product is further brominated using diazo compounds to achieve the dibromomethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dibromomethyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 2-(dibromomethyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(dibromomethyl)-5-methoxybenzoate exerts its effects involves its reactivity with various molecular targets. The dibromomethyl group is highly reactive, allowing the compound to participate in a range of chemical reactions. These reactions can modify biological molecules, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromomethyl-5-methoxybenzoate
- Methyl 2-(dibromomethyl)-4-methoxybenzoate
- Methyl 2-(dibromomethyl)-3-methoxybenzoate
Uniqueness
Methyl 2-(dibromomethyl)-5-methoxybenzoate is unique due to the specific positioning of the dibromomethyl and methoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C10H10Br2O3 |
---|---|
Molecular Weight |
337.99 g/mol |
IUPAC Name |
methyl 2-(dibromomethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-14-6-3-4-7(9(11)12)8(5-6)10(13)15-2/h3-5,9H,1-2H3 |
InChI Key |
VCDYXIPHHYIBTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(Br)Br)C(=O)OC |
Origin of Product |
United States |
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